4-(4-Methylphenyl)-3-thiosemicarbazide
Overview
Description
4-(4-Methylphenyl)-3-thiosemicarbazide is an organic compound characterized by the presence of a thiosemicarbazide group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The thiosemicarbazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
4-(4-Methylphenyl)-3-thiosemicarbazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylhydrazine: A precursor in the synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide.
Thiosemicarbazide: Shares the thiosemicarbazide functional group.
4-Methylphenylthiosemicarbazone: Structurally similar with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of a 4-methylphenyl ring and a thiosemicarbazide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-amino-3-(4-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWRKQVDLFINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353170 | |
Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-67-6 | |
Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(4-methylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical configuration of N-(p-tolyl)hydrazinecarbothioamide derivatives when reacted with aldehydes or ketones?
A1: Research indicates that N-(p-tolyl)hydrazinecarbothioamide tends to adopt an E configuration when condensed with aldehydes like furfural [] or ketones such as ethyl acetoacetate []. This means the thiosemicarbazide group and the substituent derived from the aldehyde or ketone are positioned on opposite sides of the C=N bond.
Q2: How does the structure of N-(p-tolyl)hydrazinecarbothioamide derivatives influence their crystal packing?
A2: The crystal structures of these derivatives are often stabilized by intermolecular hydrogen bonding. For instance, in the derivative formed by reacting N-(p-tolyl)hydrazinecarbothioamide with furfural, N—H⋯N and N—H⋯S hydrogen bonds connect the molecules within the crystal lattice []. Similarly, the derivative resulting from the reaction with ethyl acetoacetate exhibits N—H⋯N and N—H⋯S hydrogen bonding, contributing to the crystal structure's stability [].
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